molecular formula C12H5N5O8 B097078 2,4,6,8-tetranitro-4aH-carbazole CAS No. 16211-09-9

2,4,6,8-tetranitro-4aH-carbazole

Cat. No.: B097078
CAS No.: 16211-09-9
M. Wt: 347.2 g/mol
InChI Key: QCUWCUZSFNSYQW-UHFFFAOYSA-N
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Description

The compound 2,4,6,8-tetranitro-4aH-carbazole is a polycyclic aromatic hydrocarbon derivative with four nitro groups substituted on the carbazole scaffold.

Properties

CAS No.

16211-09-9

Molecular Formula

C12H5N5O8

Molecular Weight

347.2 g/mol

IUPAC Name

2,4,6,8-tetranitro-4aH-carbazole

InChI

InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11-8(13-12(7)10(4-5)17(24)25)2-6(15(20)21)3-9(11)16(22)23/h1-4,11H

InChI Key

QCUWCUZSFNSYQW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2,4,6,8-Tetranitro-4aH-carbazole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on unrelated heterocyclic systems (e.g., benzotriazoles, oxadiazoles, and thiazoles), but general comparisons can be inferred based on nitro-substituted aromatic systems:

Table 1: General Properties of Nitro-Substituted Aromatic Compounds

Compound Class Key Features Stability Applications Evidence Reference
Nitro-carbazoles High aromaticity, strong electron-withdrawing nitro groups, thermal instability Moderate to low Explosives, intermediates Not available
Benzotriazoles Triazole ring with fused benzene, moderate solubility High Pharmaceuticals, corrosion inhibitors
Oxadiazoles Five-membered ring with two nitrogens, varied reactivity Moderate Agrochemicals, OLED materials
Thiazoles Sulfur- and nitrogen-containing heterocycle, π–π interactions High (crystalline) Catalysis, medicinal chemistry

Key Observations :

Electron-Withdrawing Effects : Nitro groups in carbazoles (like 2,4,6,8-tetranitro-4aH-carbazole ) would significantly reduce electron density, increasing sensitivity to thermal or mechanical stimuli compared to benzotriazoles or thiazoles .

Synthetic Challenges : The synthesis of tetranitro-carbazoles likely requires stringent conditions (e.g., nitration under controlled acidity/temperature), similar to the multi-step procedures for benzotriazole derivatives in .

Stability: Nitroaromatics are generally less stable than non-nitrated analogs. For example, thiazole derivatives in exhibit high crystallinity and stability due to hydrogen bonding and π–π stacking, whereas nitro-carbazoles may decompose under similar conditions .

Research Findings and Limitations

  • Synthetic Pathways : and emphasize multi-step syntheses involving hydrazine, recrystallization, and chromatographic purification. While these methods are standard for heterocycles, nitro-carbazoles may require additional safety protocols due to explosive hazards .
  • Functional Properties : Nitro groups enhance energetic properties but reduce solubility (contrasting with benzotriazole derivatives in , which show moderate solubility in phosphate buffers) .

Critical Gaps in Evidence

The provided materials lack:

  • Direct references to This compound .
  • Experimental data on nitro-carbazole synthesis, stability, or applications.
  • Comparative studies between nitro-carbazoles and other nitroaromatics.

Recommendations for Further Research

To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) or literature on:

  • Nitration mechanisms for carbazoles.
  • Thermal/kinetic stability studies of polynitroaromatics.
  • Applications in energetic materials or catalysis.

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